2-((2-Oxo-1,3-dioxolan-4-yl)methyl)isoindoline-1,3-dione
Description
2-((2-Oxo-1,3-dioxolan-4-yl)methyl)isoindoline-1,3-dione (CAS: 1218777-30-0) is a heterocyclic compound featuring an isoindoline-1,3-dione core substituted with a 2-oxo-1,3-dioxolane ring via a methyl linker. Its molecular formula is C₁₂H₉NO₅, with a molar mass of 247.2 g/mol .
Properties
Molecular Formula |
C12H9NO5 |
|---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
2-[(2-oxo-1,3-dioxolan-4-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H9NO5/c14-10-8-3-1-2-4-9(8)11(15)13(10)5-7-6-17-12(16)18-7/h1-4,7H,5-6H2 |
InChI Key |
SAKALUVUEFQHMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)O1)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The dioxolane ring and isoindole moiety play crucial roles in its biological activity, allowing it to bind to specific receptors and enzymes, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The isoindoline-1,3-dione scaffold is highly versatile, with modifications to its substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Findings and Analysis
- Structural Diversity: Modifications range from simple aryl groups (e.g., trifluoromethyl in ) to complex heterocycles (e.g., triazolidine-thione in ). The target compound’s dioxolane group offers unique polarity compared to hydrophobic aryl or rigid oxazoline/oxazolidinone moieties.
- Synthetic Challenges: Oxazolidinone derivatives () are synthesized in low yields, while hydroxyalkylamino analogs () achieve moderate yields (26–36%). This highlights the impact of substituent complexity on reaction efficiency.
- Biological Activity: The phenylimino-phenyl derivative (3a) exhibits potent analgesic activity , whereas trifluoromethyl-substituted analogs show antiamnesic effects . The target compound’s dioxolane group may enhance bioavailability due to improved solubility, though direct activity data are lacking.
- Physical Properties : Triazolidine-thione derivatives (e.g., 13c) exhibit exceptionally high melting points (>300°C), likely due to strong intermolecular interactions (H-bonding, π-stacking) .
Biological Activity
2-((2-Oxo-1,3-dioxolan-4-yl)methyl)isoindoline-1,3-dione is a complex organic compound notable for its unique structural features that include both a dioxolane ring and an isoindole moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C12H9NO5 |
| Molecular Weight | 247.20 g/mol |
| IUPAC Name | 2-[(2-oxo-1,3-dioxolan-4-yl)methyl]isoindole-1,3-dione |
| InChI Key | SAKALUVUEFQHMT-UHFFFAOYSA-N |
| Canonical SMILES | C1C(OC(=O)O1)CN2C(=O)C3=CC=CC=C3C2=O |
The compound's structural characteristics facilitate various chemical reactions, including oxidation and substitution, which are critical for its biological activity.
Biological Activity
The biological activity of 2-((2-Oxo-1,3-dioxolan-4-yl)methyl)isoindoline-1,3-dione has been investigated in several studies, revealing its potential as an antimicrobial agent and its interaction with specific molecular targets.
Antimicrobial Properties
Research indicates that derivatives of dioxolanes exhibit significant antibacterial and antifungal activities. In a study involving various 1,3-dioxolane derivatives, compounds similar to 2-((2-Oxo-1,3-dioxolan-4-yl)methyl)isoindoline-1,3-dione showed promising results against several bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
Case Study: Antibacterial Activity
In a comparative study of synthesized dioxolane derivatives:
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 625–1250 µg/mL |
| 4 | Pseudomonas aeruginosa | 625 µg/mL |
| 7 | Enterococcus faecalis | 625 µg/mL |
These findings suggest that the compound's structure significantly influences its antibacterial potency, with certain modifications enhancing activity against specific pathogens .
The mechanism through which 2-((2-Oxo-1,3-dioxolan-4-yl)methyl)isoindoline-1,3-dione exerts its biological effects involves interactions with cellular targets such as enzymes and receptors. The presence of the dioxolane ring is believed to play a crucial role in facilitating these interactions, potentially leading to inhibition of bacterial growth or disruption of fungal cell integrity .
Research Applications
The compound is not only significant in the context of antimicrobial activity but also serves as a building block for synthesizing more complex molecules in pharmaceutical research. Its unique structure allows it to be utilized in various synthetic pathways aimed at developing new therapeutic agents .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with 2-((2-Oxo-1,3-dioxolan-4-yl)methyl)isoindoline-1,3-dione. Investigations into its potential anticancer properties and mechanisms of action at the molecular level could yield valuable insights into its applicability in drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
